![molecular formula C13H20F2OSi B13430370 1-(Difluoromethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13430370.png)
1-(Difluoromethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and a tert-butyldimethylsilyl (TBDMS) ether group attached to a benzene ring. The unique structural features of this compound make it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene typically involves the introduction of the difluoromethyl group and the TBDMS ether group onto a benzene ring. One common method involves the difluoromethylation of a suitable precursor, followed by the protection of the hydroxyl group with a TBDMS group. The reaction conditions often include the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone, along with appropriate catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as column chromatography and recrystallization to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Difluoromethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be used to modify the difluoromethyl group or other substituents on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the effects of difluoromethyl and TBDMS groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential as a pharmaceutical intermediate is of interest. It can be used in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene involves its interaction with molecular targets and pathways in chemical and biological systems. The difluoromethyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The TBDMS group serves as a protective group, preventing unwanted reactions at specific sites on the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene: This compound has a chloromethyl group instead of a difluoromethyl group, which affects its reactivity and applications.
1-[2-[(1,1-Dimethylethyl)dimethylsilyl]ethynyl]-3,5-difluorobenzene:
Uniqueness
1-(Difluoromethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene is unique due to the combination of the difluoromethyl group and the TBDMS ether group. This combination imparts distinct chemical properties, making the compound valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C13H20F2OSi |
|---|---|
Molekulargewicht |
258.38 g/mol |
IUPAC-Name |
tert-butyl-[4-(difluoromethyl)phenoxy]-dimethylsilane |
InChI |
InChI=1S/C13H20F2OSi/c1-13(2,3)17(4,5)16-11-8-6-10(7-9-11)12(14)15/h6-9,12H,1-5H3 |
InChI-Schlüssel |
QGOUIBCAARUQPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


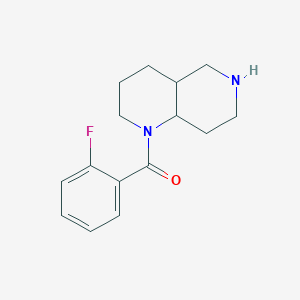
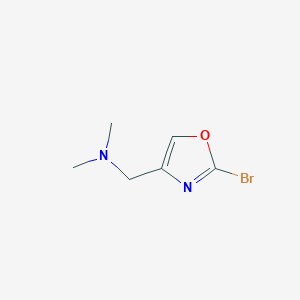
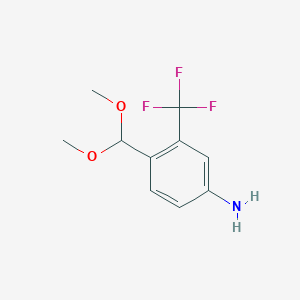
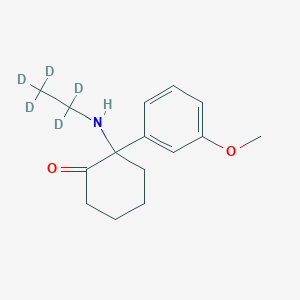
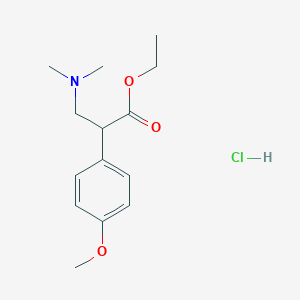
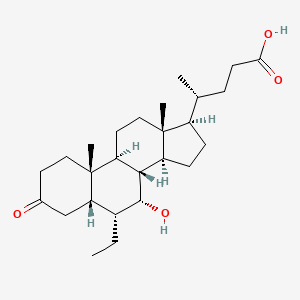
![1-(4-Ethoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B13430328.png)
![(3a,5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol](/img/structure/B13430336.png)
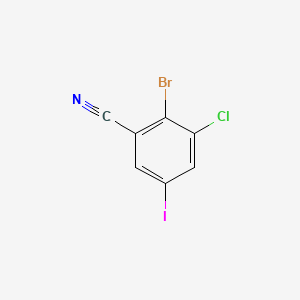
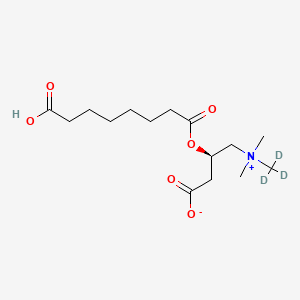
![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-bromo-2-imino-5H-purin-6-one](/img/structure/B13430353.png)
![3-ethyl-4-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrole-2,5-dione](/img/structure/B13430366.png)
![N-butyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12,14-octaen-15-amine](/img/structure/B13430375.png)
![Benzyl 3-methyl-2-[3-(2-methyl-1,3-dioxolan-2-yl)propanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate](/img/structure/B13430381.png)
